(5Z)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
The compound (5Z)-5-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-(4-METHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic molecule that features a triazolo-thiazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-(4-METHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic reactions. One common method includes the condensation of 3-chlorophenylfuran-2-carbaldehyde with 4-methoxyphenylhydrazine to form an intermediate hydrazone. This intermediate is then cyclized with thiosemicarbazide under acidic conditions to yield the triazolo-thiazole core .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and controlled reaction environments can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-(4-METHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation and nitration reactions can be performed using appropriate halogenating or nitrating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas for halogenation, nitric acid for nitration.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
(5Z)-5-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-(4-METHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include signal transduction mechanisms that regulate cellular processes .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Triple Bond Compounds: Molecules featuring triple bonds, such as nitrogen (N₂) and acetylene (C₂H₂)
Uniqueness
(5Z)-5-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-(4-METHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: is unique due to its triazolo-thiazole core, which imparts specific electronic and steric properties that are not commonly found in simpler compounds like dichloroaniline or triple bond compounds .
Properties
Molecular Formula |
C22H14ClN3O3S |
---|---|
Molecular Weight |
435.9 g/mol |
IUPAC Name |
(5Z)-5-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-2-(4-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C22H14ClN3O3S/c1-28-16-7-5-13(6-8-16)20-24-22-26(25-20)21(27)19(30-22)12-17-9-10-18(29-17)14-3-2-4-15(23)11-14/h2-12H,1H3/b19-12- |
InChI Key |
PJTMHCZKSKGFAF-UNOMPAQXSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC=C(O4)C5=CC(=CC=C5)Cl)/SC3=N2 |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=C(O4)C5=CC(=CC=C5)Cl)SC3=N2 |
Origin of Product |
United States |
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